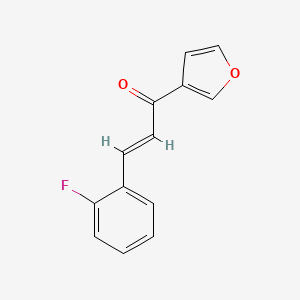

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one

Descripción general

Descripción

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 3-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Cycloaddition Reactions

The α,β-unsaturated ketone moiety in (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one allows for cycloaddition reactions, forming heterocyclic compounds.

Pyrazoline Formation

Reaction with phenylhydrazine in glacial acetic acid yields pyrazoline derivatives via a [3+2] cycloaddition mechanism. This is a hallmark of chalcone reactivity.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine, AcOH, Δ | 1-(2-Fluorophenyl)-5-(3-furyl)pyrazoline | 75–85 |

This reaction is critical for synthesizing bioactive heterocycles with potential pharmacological applications.

Oxidation Reactions

The enone system undergoes oxidation, influenced by substituents on the aromatic rings.

Epoxidation

In the presence of Mn-based catalysts and peracids (e.g., AcOOH), the double bond is epoxidized, forming an epoxide intermediate.

| Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| Mn(III) complex, AcOOH, CH₃CN | Epoxide derivative | >90% |

Carbonyl Oxidation

Strong oxidizing agents like KMnO₄ convert the ketone group to a carboxylic acid under acidic conditions.

Reduction Reactions

The conjugated double bond and carbonyl group are susceptible to reduction.

Selective Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the α,β-unsaturated bond to a single bond, yielding a saturated ketone.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂, 10% Pd/C, EtOH | 3-(2-Fluorophenyl)-1-(3-furyl)propan-1-one | 88 |

Full Reduction

LiAlH₄ reduces both the double bond and ketone, producing a diol.

Electrophilic Aromatic Substitution

The fluorophenyl and furyl groups undergo substitution reactions.

Halogenation

Bromination (Br₂ in DCM) occurs preferentially on the electron-rich furan ring.

| Reagents/Conditions | Product | Position | Reference |

|---|---|---|---|

| Br₂, DCM, 0°C | 5-Bromo-3-furyl derivative | C5 of furan |

Nitration

Nitration (HNO₃/H₂SO₄) targets the fluorophenyl ring due to its electron-withdrawing fluorine atom.

Nucleophilic Additions

The carbonyl group reacts with nucleophiles like Grignard reagents or amines.

Grignard Addition

Methylmagnesium bromide adds to the ketone, forming a tertiary alcohol.

| Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| MeMgBr, THF, 0°C → RT | (E)-3-(2-Fluorophenyl)-1-(3-furyl)-2-propen-1-ol | 70 |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or isomerization.

Dimerization

Under UV light, the compound forms a cyclobutane dimer via [2+2] cycloaddition.

Mechanistic Insights

-

Cycloaddition : Proceeds via a conjugate addition-elimination pathway, stabilized by the electron-withdrawing ketone group.

-

Epoxidation : Metal-catalyzed oxygen transfer to the double bond, favored by electron-deficient enones.

-

Substitution : Fluorophenyl directs electrophiles to the furan ring due to resonance and inductive effects.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, or induce oxidative stress in target cells.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(2-chlorophenyl)-1-(3-furyl)-2-propen-1-one

- (E)-3-(2-bromophenyl)-1-(3-furyl)-2-propen-1-one

- (E)-3-(2-methylphenyl)-1-(3-furyl)-2-propen-1-one

Uniqueness

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, potentially leading to improved pharmacokinetic properties.

Actividad Biológica

(E)-3-(2-fluorophenyl)-1-(3-furyl)-2-propen-1-one, a chalcone derivative, has garnered interest in recent years due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by research findings and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Furan ring : Contributes to its reactivity.

- Fluorophenyl group : Enhances biological activity through electronic effects.

- α,β-unsaturated carbonyl system : Allows the compound to act as a Michael acceptor, interacting with nucleophilic sites in proteins and enzymes.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with nucleophilic amino acids.

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells by modulating signaling pathways and increasing reactive oxygen species (ROS) levels.

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, disrupting microbial cell membranes and metabolic processes.

Antibacterial Activity

Research indicates that this compound demonstrates notable antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. A study reported an IC50 value of 10 µg/mL against S. aureus, indicating its potential as an antibacterial agent .

Antifungal Activity

The compound also shows antifungal properties, particularly against Candida albicans. Its mechanism involves disrupting the integrity of fungal cell membranes. Comparative studies suggest that it is more effective than traditional antifungal agents at similar concentrations .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound has been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

- IC50 Values : Reported IC50 values range from 5 µM to 15 µM, demonstrating significant antiproliferative effects. The mechanism involves ROS generation leading to apoptosis .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar chalcone derivatives is useful:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| (E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)-2-propen-1-one | Contains nitro group | Enhanced anticancer activity |

| (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)-2-propen-1-one | Lacks fluorine substitution | Lower antibacterial efficacy |

| (E)-3-(thiophen-2-yl)-1-(3-furyl)-2-propen-1-one | Contains thiophene instead of furan | Different antifungal profile |

This table illustrates how structural variations influence the biological activities of chalcone derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological activities of this compound:

- Antibacterial Study : A study conducted by da Silva et al. demonstrated that this compound exhibited significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL .

- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with 10 µM of the compound resulted in a 75% reduction in cell viability after 24 hours, indicating its potential for therapeutic applications in breast cancer .

- Mechanistic Insights : Research published in MDPI highlighted that the compound induces apoptosis through ROS-mediated pathways, suggesting a promising avenue for further drug development .

Propiedades

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(furan-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-4-2-1-3-10(12)5-6-13(15)11-7-8-16-9-11/h1-9H/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLWPEBMDDFAKS-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=COC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.